molecular formula C16H13NO3S B4639931 7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one

7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one

Cat. No.: B4639931
M. Wt: 299.3 g/mol
InChI Key: QKIPSUYKWIMHJC-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with a hydroxy group at position 7, a methyl group at position 8, and a pyridin-2-ylsulfanyl methyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by functionalization at specific positions.

    Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Functionalization: The hydroxy group at position 7 and the methyl group at position 8 can be introduced through selective hydroxylation and methylation reactions, respectively.

    Introduction of Pyridin-2-ylsulfanyl Methyl Group: The pyridin-2-ylsulfanyl methyl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a sulfanyl methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The pyridin-2-ylsulfanyl methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one.

    Reduction: Formation of dihydro derivatives of the chromen-2-one core.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at position 7 and the pyridin-2-ylsulfanyl methyl group play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the pyridin-2-ylsulfanyl methyl group.

    8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one: Lacks the hydroxy group at position 7.

    7-hydroxy-8-methyl-2H-chromen-2-one: Lacks the pyridin-2-ylsulfanyl methyl group.

Uniqueness

The presence of both the hydroxy group at position 7 and the pyridin-2-ylsulfanyl methyl group at position 4 makes 7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

7-Hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H13NO3SC_{16}H_{13}NO_3S with a molecular weight of 299.34 g/mol. The compound features a chromone backbone substituted with a pyridine-thioether moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chromone derivatives with pyridine-thiol reagents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free reactions.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies have shown that the compound can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 15 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antiviral Properties

The compound has also demonstrated antiviral activity. In studies against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV), it exhibited moderate inhibition at concentrations that resulted in minimal cytotoxicity. The antiviral mechanism may involve interference with viral replication processes.

Antioxidant Activity

As an antioxidant, this compound scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins.
  • Antioxidant Mechanisms : The presence of hydroxyl groups contributes to its electron-donating ability, enhancing its radical scavenging capacity.

Case Studies and Research Findings

A comprehensive study published in Molecules highlighted the structure–activity relationship (SAR) of several coumarin derivatives, including our compound, emphasizing modifications that enhance biological activity . Another study focused on its cytotoxic effects against human cancer cells revealed that substitution patterns significantly influence potency .

Summary Table of Biological Activities

Activity Cell Lines/Models IC50/Effect Mechanism
AntitumorMCF-7, HeLa5 - 15 µMApoptosis induction
AntiviralHSV-1, HCMVModerate inhibitionInterference with viral replication
AntioxidantDPPH/ABTS assaysSignificant scavengingFree radical neutralization
Anti-inflammatoryLPS-stimulated macrophagesCytokine inhibitionModulation of inflammatory pathways

Properties

IUPAC Name

7-hydroxy-8-methyl-4-(pyridin-2-ylsulfanylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-10-13(18)6-5-12-11(8-15(19)20-16(10)12)9-21-14-4-2-3-7-17-14/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIPSUYKWIMHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CSC3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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